4-[2,6-Dichloro-4-[2-[4-[3-(2,2-dimethyl-1-propoxypropyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one;4-[2,6-dichloro-4-[2-[4-[3-(1-ethoxy-2,2-dimethylpropyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one;4-[2,6-dichloro-4-[2-[4-[3-(1-ethoxypentyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one;4-[2,6-dichloro-4-[2-[4-[2-methoxy-3-(1-propoxybutyl)phenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one;4-[2,6-dichloro-4-[2-[4-[2-methoxy-3-(1-propoxypentyl)phenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one
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Overview
Description
The compound “4-[2,6-Dichloro-4-[2-[4-[3-(2,2-dimethyl-1-propoxypropyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one;4-[2,6-dichloro-4-[2-[4-[3-(1-ethoxy-2,2-dimethylpropyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one;4-[2,6-dichloro-4-[2-[4-[3-(1-ethoxypentyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one;4-[2,6-dichloro-4-[2-[4-[2-methoxy-3-(1-propoxybutyl)phenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one;4-[2,6-dichloro-4-[2-[4-[2-methoxy-3-(1-propoxypentyl)phenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one” is a complex organic molecule characterized by multiple functional groups, including thiazole, methoxy, and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the preparation of the thiazole ring, followed by the introduction of the methoxy and dichlorophenyl groups. Common synthetic routes include:
Thiazole Ring Formation: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Methoxy and Dichlorophenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions, using reagents such as methoxybenzene and dichlorobenzene under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiazole groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of oxides and quinones.
Reduction: Formation of alcohols and diols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Drug Development:
Biochemical Studies: Used as a probe to study enzyme interactions and metabolic pathways.
Medicine
Therapeutics: Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Diagnostics: Utilized in the development of diagnostic tools and imaging agents.
Industry
Material Science: Employed in the synthesis of advanced materials such as polymers and nanomaterials.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, including enzymes, receptors, and nucleic acids. The thiazole ring and methoxy groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-[2,6-Dichloro-4-[2-[4-[3-(1-ethoxy-2,2-dimethylpropyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one
- 4-[2,6-Dichloro-4-[2-[4-[3-(1-ethoxypentyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one
- 4-[2,6-Dichloro-4-[2-[4-[2-methoxy-3-(1-propoxybutyl)phenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one
- 4-[2,6-Dichloro-4-[2-[4-[2-methoxy-3-(1-propoxypentyl)phenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, selectivity, and potency in various applications.
Properties
CAS No. |
8016-63-5 |
---|---|
Molecular Formula |
C152H169Cl10N5O20S5 |
Molecular Weight |
2900.8 g/mol |
IUPAC Name |
4-[2,6-dichloro-4-[2-[4-[3-(2,2-dimethyl-1-propoxypropyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one;4-[2,6-dichloro-4-[2-[4-[3-(1-ethoxy-2,2-dimethylpropyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one;4-[2,6-dichloro-4-[2-[4-[3-(1-ethoxypentyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one;4-[2,6-dichloro-4-[2-[4-[2-methoxy-3-(1-propoxybutyl)phenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one;4-[2,6-dichloro-4-[2-[4-[2-methoxy-3-(1-propoxypentyl)phenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one |
InChI |
InChI=1S/2C31H35Cl2NO4S.3C30H33Cl2NO4S/c1-8-12-38-30(31(4,5)6)22-11-9-10-21(29(22)37-7)26-17-39-28(34-26)16-27(36)20-14-24(32)23(25(33)15-20)13-18(2)19(3)35;1-6-8-12-29(38-13-7-2)23-11-9-10-22(31(23)37-5)27-18-39-30(34-27)17-28(36)21-15-25(32)24(26(33)16-21)14-19(3)20(4)35;1-8-37-29(30(4,5)6)21-11-9-10-20(28(21)36-7)25-16-38-27(33-25)15-26(35)19-13-23(31)22(24(32)14-19)12-17(2)18(3)34;1-6-9-28(37-12-7-2)22-11-8-10-21(30(22)36-5)26-17-38-29(33-26)16-27(35)20-14-24(31)23(25(32)15-20)13-18(3)19(4)34;1-6-8-12-28(37-7-2)22-11-9-10-21(30(22)36-5)26-17-38-29(33-26)16-27(35)20-14-24(31)23(25(32)15-20)13-18(3)19(4)34/h9-11,13-15,17,30H,8,12,16H2,1-7H3;9-11,14-16,18,29H,6-8,12-13,17H2,1-5H3;9-14,16,29H,8,15H2,1-7H3;8,10-11,13-15,17,28H,6-7,9,12,16H2,1-5H3;9-11,13-15,17,28H,6-8,12,16H2,1-5H3 |
InChI Key |
UNKQTAODPREUQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=CC(=C1OC)C2=CSC(=N2)CC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)C)Cl)OCC.CCCCC(C1=CC=CC(=C1OC)C2=CSC(=N2)CC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)C)Cl)OCCC.CCCC(C1=CC=CC(=C1OC)C2=CSC(=N2)CC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)C)Cl)OCCC.CCCOC(C1=CC=CC(=C1OC)C2=CSC(=N2)CC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)C)Cl)C(C)(C)C.CCOC(C1=CC=CC(=C1OC)C2=CSC(=N2)CC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)C)Cl)C(C)(C)C |
Origin of Product |
United States |
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